3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
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Overview
Description
“3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 . This compound is also known as DIQA acid.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c14-10-7-8-3-1-2-4-9 (8)12 (17)13 (10)6-5-11 (15)16/h1-4H,5-7H2, (H,15,16) . This code provides a specific description of the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available data.Scientific Research Applications
Antimicrobial Drug Development
3-Quinolin-4-one propanoic acids, which are structurally similar to 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, are being investigated for their potential as scaffolds in antimicrobial drug development. This research is significant due to the global increase in microbial resistance to existing antimicrobial drugs (Zubkov et al., 2016).
Blood Coagulation
Studies have synthesized various derivatives of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, closely related to the compound , and investigated their effects on blood coagulation. These compounds have been found to act as hemostatics, reducing blood coagulation time significantly, indicating potential therapeutic applications in managing bleeding disorders (Limanskii et al., 2009).
Organotin Carboxylates Synthesis
Research has been conducted on synthesizing organotin carboxylates using 3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)propanoic acid. These compounds are characterized for their structural properties and potential applications in various fields, including materials science and catalysis (Xiao et al., 2019).
Antifungal Activity
Compounds synthesized from reactions involving derivatives of this compound have been studied for their antifungal properties, particularly against Candida albicans. This research is critical in the search for new antifungal agents (Surikova et al., 2010).
Nanoaggregates and Emission Properties
Research has been carried out on 1,8-naphthalimide derivatives, including those with a 3,4-dihydroisoquinoline fragment, to study their aggregation-enhanced emission properties. This area of research is vital for developing new materials with unique photophysical properties (Srivastava et al., 2016).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Future Directions
Properties
IUPAC Name |
3-(1,3-dioxo-4H-isoquinolin-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-7-8-3-1-2-4-9(8)12(17)13(10)6-5-11(15)16/h1-4H,5-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZUYKZVLRIJEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407118 |
Source
|
Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75513-35-8 |
Source
|
Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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